Fmoc-5-amino-2-methoxybenzoic acid
Description
Contextualization within Synthetic Organic Chemistry and Chemical Biology
In the intricate landscape of molecular sciences, Fmoc-5-amino-2-methoxybenzoic acid serves as a critical link between synthetic organic chemistry and chemical biology. Its structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of modern peptide synthesis. chemimpex.comchemimpex.com This group's key feature is its lability under basic conditions, which allows for the stepwise and controlled assembly of amino acids into peptide chains. ontosight.ainih.gov The presence of both a carboxylic acid and a protected amine on an aromatic ring provides a rigid scaffold, making it an attractive component for creating molecules with defined three-dimensional structures. This intersection of robust synthetic utility and biological relevance positions the compound as a key player in the development of novel therapeutic agents and research tools. chemimpex.com
Significance as a Versatile Building Block in Advanced Chemical Synthesis
The versatility of this compound stems from its multifunctional nature. chemimpex.com The Fmoc group provides a temporary shield for the amino functionality, preventing unwanted side reactions during the coupling of the carboxylic acid group. nih.govresearchgate.net This orthogonality is a fundamental principle in modern protecting group strategy, enabling chemists to selectively unmask and react different parts of a molecule. The methoxy (B1213986) group on the benzene (B151609) ring can also influence the compound's electronic properties and solubility. chemimpex.comchemimpex.com These features allow for its incorporation into a wide array of complex molecules, including peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have enhanced stability and bioavailability.
Overview of Research Domains Utilizing this compound
The application of this compound extends across several key areas of scientific investigation:
Peptide Synthesis: The compound is a fundamental building block in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and therapeutic purposes. chemimpex.comnih.gov The Fmoc protecting group is central to this methodology, allowing for the efficient and automated synthesis of custom peptide sequences. nih.govresearchgate.net
Drug Development: In the pharmaceutical industry, this molecule is instrumental in the design and synthesis of peptide-based drugs. chemimpex.com These drugs can target specific biological pathways with high precision, offering potential treatments for a range of diseases. chemimpex.com The stability and defined conformation that can be imparted by this building block are highly desirable in drug design.
Material Science: Researchers in material science utilize this compound in the creation of novel polymers and nanomaterials. chemimpex.com The rigid aromatic core and the potential for self-assembly through hydrogen bonding make it a candidate for developing materials with tailored electronic and biological properties.
Bioconjugation: This chemical is employed in bioconjugation, the process of linking biomolecules to other chemical entities. chemimpex.com This is crucial for applications such as targeted drug delivery and the development of diagnostic tools.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-28-21-11-10-14(12-19(21)22(25)26)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFSQXIWQGECQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165073-03-0 | |
| Record name | 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Fmoc 5 Amino 2 Methoxybenzoic Acid and Its Precursors
Strategies for the Preparation of Fmoc-5-amino-2-methoxybenzoic acid
The final step in the synthesis is the attachment of the Fmoc protecting group to the amino functionality of the 5-amino-2-methoxybenzoic acid intermediate. This is a crucial transformation that enables the use of this compound as a building block in solid-phase peptide synthesis and other applications in medicinal chemistry.
Protection Group Chemistry for the Amino Functionality (Fmoc-protection)
The fluorenylmethoxycarbonyl (Fmoc) group is a widely used base-labile protecting group for primary and secondary amines in organic synthesis. wikipedia.org Its stability under acidic conditions and ease of removal with mild bases, such as piperidine (B6355638), make it orthogonal to other protecting groups like the acid-labile Boc group. wikipedia.orgtotal-synthesis.com
The most common method for the introduction of the Fmoc group is the reaction of the amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl). wikipedia.orgtotal-synthesis.com This reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution, such as sodium bicarbonate in a dioxane/water or DMF mixture. total-synthesis.com Anhydrous conditions using a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) are also employed. total-synthesis.com The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of Fmoc-Cl, with the subsequent elimination of hydrochloric acid, which is neutralized by the base. total-synthesis.com
Alternative reagents for Fmoc protection include 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyloxycarbonyl azide (B81097) (Fmoc-N3). wikipedia.org Fmoc-OSu is often preferred due to its greater stability compared to Fmoc-Cl and a reduced tendency for the formation of peptide oligomers as byproducts during the protection of amino acids. total-synthesis.com The reaction with Fmoc-N3 is another viable method for installing the Fmoc group. wikipedia.org
Recent advancements have focused on developing more environmentally friendly procedures. One such method describes the efficient Fmoc protection of various amines and amino acids in aqueous media without the need for a catalyst. researchgate.netresearchgate.net This approach offers high yields, excellent chemoselectivity, and simplifies product isolation. researchgate.net
Table 1: Comparison of Reagents for Fmoc Protection
| Reagent | Common Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Fmoc-Cl | NaHCO₃, dioxane/water or DMF; Pyridine, CH₂Cl₂ total-synthesis.com | Readily available, effective. total-synthesis.com | Sensitive to moisture and heat. total-synthesis.com |
| Fmoc-OSu | Base (e.g., NaHCO₃), aqueous dioxane wikipedia.org | More stable than Fmoc-Cl, reduces side reactions. total-synthesis.com | May require synthesis from Fmoc-Cl. wikipedia.org |
| Fmoc-N3 | NaHCO₃, aqueous dioxane wikipedia.org | Alternative to Fmoc-Cl. wikipedia.org | Azide reagents can be explosive. total-synthesis.com |
Benzene (B151609) Ring Functionalization Approaches
The synthesis of the core structure, 5-amino-2-methoxybenzoic acid, requires the specific placement of three different functional groups on the benzene ring: a carboxylic acid, a methoxy (B1213986) group, and an amino group. The regiochemistry of these substituents is critical and is determined by the synthetic route chosen. A common strategy involves starting with a commercially available substituted benzene derivative and introducing the other functional groups in a controlled manner. For instance, starting with a methoxybenzoic acid derivative and subsequently introducing a nitro group which can then be reduced to the desired amino group is a frequent approach. The directing effects of the existing substituents on the ring play a crucial role in determining the position of the incoming groups during electrophilic aromatic substitution reactions.
Synthesis of Unprotected 5-amino-2-methoxybenzoic acid as a Key Intermediate
Reduction of Nitrobenzoic Acid Derivatives
A prevalent and efficient method for the synthesis of 5-amino-2-methoxybenzoic acid involves the reduction of a corresponding nitro-substituted precursor, namely 2-methoxy-5-nitrobenzoic acid. This transformation from a nitro group to an amine is a fundamental reaction in organic synthesis.
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a common choice, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is often clean and produces high yields. For example, 2-amino-5-methoxybenzoic acid has been synthesized in 98% yield by hydrogenating 5-methoxy-2-nitrobenzoic acid over a Pd/C catalyst in tetrahydrofuran (B95107) (THF). Other reducing systems include metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or the use of sodium dithionite (B78146) (Na₂S₂O₄). The choice of reducing agent can depend on factors like the presence of other functional groups in the molecule, cost, and scalability of the reaction.
Alternative Synthetic Routes to the Amino-Methoxybenzoic Acid Core
While the reduction of a nitro-precursor is a dominant strategy, other synthetic routes to the 5-amino-2-methoxybenzoic acid core can be envisioned. These might include nucleophilic aromatic substitution reactions where a leaving group, such as a halogen, at the 5-position of a 2-methoxybenzoic acid derivative is displaced by an amino group or a precursor like an azide that can be subsequently reduced. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be employed to form the carbon-nitrogen bond, though this may be a more complex and costly approach for this particular target molecule. The choice of an alternative route would be dictated by the availability of starting materials and the desire to avoid specific reagents or reaction conditions, such as the use of nitrating agents.
Optimization of Synthetic Pathways for Research Scale Production
In the context of the reduction of 2-methoxy-5-nitrobenzoic acid, optimization could involve screening different catalysts and catalyst loadings for the hydrogenation reaction to find the most active and selective system. Solvent choice and reaction temperature are other parameters that can be fine-tuned to improve the reaction rate and minimize side-product formation.
For the Fmoc-protection step, the choice of reagent (Fmoc-Cl vs. Fmoc-OSu) and the reaction conditions (aqueous vs. anhydrous) can significantly impact the yield and purity. total-synthesis.com The use of catalyst-free aqueous conditions, as reported for other anilines and amino acids, could be a highly attractive option for optimization, as it simplifies the workup and aligns with the principles of green chemistry. researchgate.netresearchgate.net Investigating the optimal stoichiometry of the Fmoc reagent is also important, as an excess is often required for effective derivatization, but a large excess can complicate purification. researchgate.net The development of efficient workup and crystallization procedures is also a key aspect of optimization to ensure the final product is obtained with high purity suitable for its intended applications.
Yield Enhancement Strategies
Optimizing the yield of this compound involves careful control of reaction parameters for both the synthesis of the precursor and the Fmoc protection step.
For the synthesis of the precursor, 5-amino-2-methoxybenzoic acid, the high-yield (98%) catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid is a robust starting point. Further minor improvements might be achieved by optimizing catalyst loading, reaction time, and hydrogen pressure, though the reported yield is already near quantitative.
The primary focus for yield enhancement lies in the Fmoc protection step. Key strategies include:
Stoichiometry Control: Precise control over the molar ratio of 5-amino-2-methoxybenzoic acid to the Fmoc-reagent (e.g., Fmoc-Cl or Fmoc-OSu) is crucial. An excess of the Fmoc-reagent can lead to the formation of by-products, while an insufficient amount will result in incomplete conversion of the starting material.
Reaction Conditions Optimization: The choice of solvent, base, and temperature significantly impacts the reaction rate and yield. A study on the Fmoc protection of various amines highlighted that solvent-free conditions under microwave irradiation can lead to excellent yields in a very short reaction time. researchgate.net While not specific to this compound, this suggests that exploring unconventional reaction conditions could be a viable strategy for yield enhancement. The use of phosphate (B84403) buffer and ethanol (B145695) as a green solvent system has also been investigated for Fmoc conjugation, demonstrating the potential for environmentally benign and high-yield processes. researchgate.net
Choice of Fmoc Reagent: While Fmoc-Cl is a classic reagent, alternative reagents like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) are often preferred due to their increased stability and lower tendency to form unproductive oligopeptides. total-synthesis.com
Table 1: Illustrative Influence of Reaction Parameters on Fmoc-Protection Yield (General)
| Parameter | Condition A | Condition B | Expected Outcome on Yield |
| Fmoc Reagent | Fmoc-Cl | Fmoc-OSu | Fmoc-OSu may lead to higher yields due to reduced side reactions. total-synthesis.com |
| Solvent | Dioxane/Water | Dichloromethane (anhydrous) | Anhydrous conditions can prevent hydrolysis of the Fmoc reagent, potentially increasing yield. total-synthesis.com |
| Base | Sodium Bicarbonate | Pyridine | The choice of base can influence reaction kinetics and minimize side reactions. total-synthesis.com |
| Temperature | Room Temperature | 0 °C to Room Temperature | Lowering the initial temperature can help control exothermic reactions and reduce by-product formation. |
Purity Control in Synthetic Processes
The purity of this compound is paramount for its successful application in peptide synthesis, as impurities can lead to the formation of truncated or modified peptides. merckmillipore.com Purity control involves minimizing the formation of by-products during the synthesis and effectively removing any impurities that do form.
Common impurities in the synthesis of Fmoc-amino acids arise from side reactions during the attachment of the Fmoc group. These can include the formation of dipeptides and β-alanine derivatives. merckmillipore.com Traces of acetic acid from solvents like ethyl acetate (B1210297) used in purification can also be a critical impurity, leading to chain termination in peptide synthesis. merckmillipore.com
Key strategies for purity control include:
Optimized Reaction Conditions: As with yield enhancement, careful control of reaction parameters such as temperature, stoichiometry, and reaction time can minimize the formation of by-products.
Purification of the Precursor: Ensuring the high purity of the starting material, 5-amino-2-methoxybenzoic acid, is a critical first step. The crude product from the hydrogenation reaction is a brown solid, indicating the presence of impurities that should be removed before the Fmoc-protection step.
Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. For Fmoc-amino acids, solvents such as toluene (B28343) have been shown to be effective in removing impurities and achieving high purity. chemimpex.com The choice of solvent system for this compound would need to be empirically determined to maximize purity and recovery.
Chromatography: For very high purity requirements, chromatographic techniques such as flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be employed. HPLC is also a crucial analytical technique for assessing the purity of the final product. phenomenex.com Chiral HPLC can be used to determine the enantiomeric purity, which is a critical parameter for amino acid derivatives used in peptide synthesis. phenomenex.com
Table 2: Common Impurities in Fmoc-Amino Acid Synthesis and Their Control
| Impurity | Source | Control Strategy |
| Di-Fmoc-amino acid | Reaction of the Fmoc-reagent with the already formed Fmoc-amino acid. | Precise stoichiometric control of the Fmoc reagent. |
| Unreacted Amino Acid | Incomplete reaction. | Use of a slight excess of the Fmoc reagent and optimized reaction time. |
| β-Alanine derivatives | Rearrangement of Fmoc-OSu. merckmillipore.com | Use of highly pure Fmoc-OSu or alternative Fmoc reagents. |
| Acetic Acid | Residual solvent (e.g., ethyl acetate) from purification. merckmillipore.com | Thorough drying and use of acetate-free solvents. |
Table 3: General Purification Methods for Fmoc-Amino Acids
| Purification Method | Principle | Application for this compound |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent system. | A primary method for bulk purification. An optimal solvent or solvent mixture needs to be identified. |
| Flash Chromatography | Separation based on polarity on a solid phase (e.g., silica (B1680970) gel). | Effective for removing impurities with different polarities. |
| Preparative HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase. | Used for achieving very high purity levels, often for analytical standards or demanding applications. |
Applications in Peptide and Peptidomimetic Chemistry
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and automated production of peptides. altabioscience.comcreative-peptides.com Fmoc-5-amino-2-methoxybenzoic acid is well-suited for this methodology, offering several advantages in the synthesis of modified or unnatural peptides. chemimpex.com
In SPPS, the alpha-amino group of incoming amino acids must be temporarily blocked to prevent unwanted side reactions and polymerization. altabioscience.com The Fmoc group is a base-labile protecting group widely used for this purpose. chempep.com this compound serves as an "unnatural" amino acid synthon, a pre-protected building block that can be incorporated into a peptide sequence just like its natural counterparts. chemimpex.comchemimpex.com The Fmoc group ensures that the amino functionality of the methoxybenzoic acid core remains inert during the coupling reaction and can be selectively removed under mild basic conditions to allow for further chain elongation. peptide.com This orthogonality is a key principle in SPPS, allowing for the stepwise and controlled assembly of the peptide chain. iris-biotech.de
The formation of a peptide bond between the carboxylic acid of the incoming Fmoc-protected amino acid and the free amine of the resin-bound peptide requires an activating agent. altabioscience.com Carbodiimides, such as diisopropylcarbodiimide (DIC), are commonly employed for this purpose. creative-peptides.com These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amino group. The process often includes additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma to improve efficiency and minimize side reactions. chempep.com The compatibility of this compound with these standard coupling protocols makes its integration into automated SPPS straightforward. chemimpex.com
| Coupling Reagent Class | Examples | General Role in SPPS |
| Carbodiimides | Diisopropylcarbodiimide (DIC), Dicyclohexylcarbodiimide (DCC) | Activate the carboxylic acid of the incoming Fmoc-amino acid. chempep.com |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Promote amide bond formation. |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Act as coupling activators, often used with a base like DIPEA. merckmillipore.com |
| Additives | 1-Hydroxybenzotriazole (HOBt), Oxyma Pure | Suppress racemization and improve coupling efficiency. chempep.com |
A critical step in Fmoc-based SPPS is the selective removal of the Fmoc protecting group to expose the N-terminal amine for the next coupling cycle. chemimpex.com This is typically achieved by treating the peptide-resin with a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). peptide.commdpi.com The fluorenyl ring system's acidic proton is abstracted by the base, leading to β-elimination and the release of dibenzofulvene, which is scavenged by the piperidine. peptide.com This deprotection must be efficient and selective, leaving the acid-labile side-chain protecting groups and the linkage to the solid support intact, a principle known as orthogonality. altabioscience.comiris-biotech.de
Incorporation into Solution-Phase Peptide Synthesis
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for specific peptide segments. This compound can also be utilized in this approach. chemimpex.com In solution-phase synthesis, the coupling and deprotection reactions occur in a homogenous solution. The principles of using the Fmoc group for temporary amine protection and employing coupling reagents to facilitate amide bond formation are the same as in SPPS. peptide.comsigmaaldrich.com However, purification after each step typically involves extraction or crystallization, which can be more labor-intensive than the simple filtration and washing steps of SPPS.
Design and Synthesis of Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. This compound is a valuable building block in this area. sigmaaldrich.com
The rigid aromatic core of 5-amino-2-methoxybenzoic acid can be used to introduce conformational constraints into a peptide backbone. By strategically placing these units, chemists can induce or stabilize specific secondary structures, such as β-strands. sigmaaldrich.com These structures are crucial for many biological recognition processes. The ability to mimic these structures with unnatural building blocks opens up avenues for designing novel therapeutic agents and research tools. The defined geometry of the benzene (B151609) ring can act as a scaffold to orient the attached peptide chains in a manner that mimics the hydrogen-bonding patterns of a natural β-sheet.
Development of Aromatic Oligoamide Mimetics (e.g., α-helix mimetics)
The quest to mimic protein secondary structures, such as the α-helix, is a significant area of research, particularly for inhibiting protein-protein interactions (PPIs) that are critical in disease pathways. nih.gov Unnatural peptidomimetics, including aromatic amide foldamers and other helical structures, are extensively explored for this purpose. nih.gov These synthetic molecules are designed to replicate the spatial presentation of key residues of a natural α-helix, allowing them to bind to protein targets. nih.gov
Building blocks like this compound are instrumental in the construction of these mimetics. The rigid, planar geometry of the aminobenzoic acid core can be used to impart conformational constraints on an oligomer chain. By incorporating such units, chemists can guide the folding of a synthetic oligomer into a predictable, stable secondary structure that resembles a natural peptide motif. For instance, research into α-helix-mimicking sulfono-γ-AApeptides has demonstrated the use of Fmoc-protected amino acids in designing sequences that mimic the α-helix of the p53 tumor suppressor protein to inhibit its interaction with MDM2. nih.gov The predictable folding patterns of aromatic oligoamides make them prime candidates for creating scaffolds that can effectively mimic the surfaces of α-helices.
Engineering of Hydrogen-Bonding Networks in Unnatural Peptides
Hydrogen bonds are fundamental to the structure, stability, and function of peptides and proteins. In the field of unnatural peptide chemistry, the strategic placement of hydrogen-bond donors (HBDs) and acceptors (HBAs) is a powerful tool for controlling conformation and properties. This compound contains a methoxy (B1213986) group and an amide linkage once incorporated, both of which can act as hydrogen bond acceptors.
The introduction of such residues can have a profound impact on the peptide's structure. For example, research has shown that incorporating residues with HBA-containing side chains can promote the formation of intramolecular hydrogen bonds (IMHBs). escholarship.org These IMHBs can sequester exposed amide N-H groups, which is a key strategy for improving the membrane permeability and solubility of cyclic peptides. escholarship.org The ability to form these internal hydrogen bonds reduces the energetic penalty of transferring the molecule from a polar (aqueous) to a nonpolar (membrane) environment. escholarship.org
Furthermore, modifying the peptide backbone can prevent aggregation caused by intermolecular hydrogen bonding, which is a common challenge in the synthesis of "difficult" peptide sequences. nih.gov The use of Fmoc-amino acid derivatives that introduce protecting groups for the backbone amide bonds has been shown to inhibit this aggregation, leading to higher purity and yield of the desired peptide. nih.gov The strategic incorporation of building blocks like this compound allows for precise engineering of the hydrogen-bonding network within a synthetic peptide, influencing its folding, stability, and ultimately its biological activity.
Role in Unnatural Amino Acid Libraries and Combinatorial Chemistry
This compound serves as a versatile building block for constructing libraries of unnatural peptides and peptidomimetics. chemimpex.com Combinatorial chemistry relies on the ability to systematically and efficiently create large numbers of diverse molecules for high-throughput screening. The compatibility of Fmoc-protected building blocks with standard solid-phase synthesis protocols makes them ideal for this purpose. chemimpex.com
By incorporating this compound into a peptide sequence, researchers can introduce a non-natural element that imparts specific conformational or functional properties. This allows for the creation of peptide libraries with a wide range of structural and chemical diversity. These libraries are invaluable in drug discovery and chemical biology for identifying novel ligands, inhibitors, or probes for biological targets. The use of such specialized building blocks streamlines the synthesis process, enabling higher yields and purities, which is a significant benefit for generating large chemical libraries. chemimpex.com
Applications in Drug Discovery and Medicinal Chemistry
Design and Synthesis of Bioactive Peptides and Peptide-Based Therapeutics
The incorporation of Fmoc-5-amino-2-methoxybenzoic acid into peptide synthesis workflows offers significant advantages in creating new and improved peptide-based drugs. chemimpex.com The Fmoc group provides a stable yet readily removable protecting group for the amine functionality, essential for the stepwise assembly of amino acids in solid-phase peptide synthesis (SPPS). chemimpex.com
A primary challenge in the development of peptide therapeutics is their inherent instability and poor bioavailability. sigmaaldrich.com The introduction of unnatural amino acids and modifications to the peptide backbone are key strategies to overcome these limitations. sigmaaldrich.comnih.gov The structural characteristics of this compound, particularly the methoxy (B1213986) and amino groups, can enhance the solubility and reactivity of the resulting peptide. chemimpex.comchemimpex.com This improved solubility can, in turn, contribute to better formulation properties and potentially enhanced absorption. chemimpex.comchemimpex.com While direct mechanistic studies on how this specific compound impacts metabolic stability and bioavailability are not extensively detailed in publicly available research, the general principle of using such modified building blocks to protect against enzymatic degradation and improve pharmacokinetic profiles is a well-established approach in peptide drug design. sigmaaldrich.comnih.gov
The synthesis of neuropeptides and their analogs is a significant area of research for understanding neural signaling pathways and developing treatments for neurological disorders. chemimpex.com this compound is employed as a building block in the synthesis of these complex peptides. chemimpex.com For instance, in the creation of analogs of neuropeptides like dynorphin (B1627789) A, Fmoc-protected amino acids are crucial for the solid-phase synthesis strategy. medchemexpress.com The ability to introduce specific modifications using such building blocks allows researchers to probe the structure-activity relationships of neuropeptide analogs, potentially leading to the discovery of new therapeutic agents for neurological conditions. medchemexpress.com
Development of Small Molecule Inhibitors and Modulators
Beyond peptide chemistry, the core structure of 5-amino-2-methoxybenzoic acid serves as a valuable scaffold in the design and synthesis of small molecule inhibitors that target specific enzymes and proteins implicated in disease.
While direct synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors or Neprilysin (NEP) inhibitors explicitly using this compound is not prominently documented in available literature, the underlying 5-amino-2-methoxybenzoic acid moiety is structurally relevant to known inhibitors. For example, the design of some kinase inhibitors involves aniline (B41778) derivatives, and the methoxy-substituted aminobenzoic acid structure provides a key pharmacophoric element. nih.gov Similarly, in the development of NEP inhibitors, various aromatic and heteroaromatic scaffolds are utilized to interact with the enzyme's active site. nih.gov The structural features of 5-amino-2-methoxybenzoic acid make it a plausible, though not yet widely reported, building block for creating novel inhibitors targeting these and other enzymes.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. The modification of a lead compound by introducing structural variants is a key aspect of this process. Although specific SAR studies focusing on a series of analogs derived from this compound are not extensively published, the principles of SAR would apply. For instance, in the development of melanocortin peptide analogs, the substitution of aromatic amino acids at specific positions significantly impacts receptor binding and activation, demonstrating the importance of such structural variations. github.io By analogy, modifying the methoxy group, the position of the amino group, or other parts of the this compound structure within a larger molecule would be a rational approach to explore and optimize biological activity.
Advanced Functionalization and Bioconjugation Strategies
Derivatization of Fmoc-5-amino-2-methoxybenzoic acid for Enhanced Functionality
The functional groups of this compound can be strategically modified to enhance its utility in synthetic chemistry, particularly in the assembly of peptides and other complex molecules.
The carboxylic acid group is a primary site for modification. In the context of solid-phase peptide synthesis (SPPS), it is typically activated to react with a free amino group of a growing peptide chain. For more advanced strategies, such as creating branched or cyclic peptides, the carboxylic acid can be protected with groups orthogonal to the Fmoc group. For instance, it can be converted into a tert-butyl (tBu) ester, which is stable to the piperidine (B6355638) used for Fmoc removal but can be cleaved with trifluoroacetic acid (TFA). peptide.com Alternatively, an allyl ester can be used, which is stable to both piperidine and TFA but can be selectively removed using a palladium catalyst. peptide.com This orthogonal protection allows for side-chain modifications while the peptide backbone remains attached to the resin.
The methoxy (B1213986) group (–OCH3) is generally stable under standard peptide synthesis conditions, including Fmoc deprotection and TFA-based cleavage. sigmaaldrich.com Its modification requires harsh chemical conditions, such as strong acids like HBr or Lewis acids like BBr3, to achieve ether cleavage. Such conditions would degrade the peptide structure, making the methoxy group primarily a passive structural element that influences the electronic properties and conformation of the benzoic acid ring rather than an active site for derivatization during synthesis.
The primary role of the Fmoc group is to protect the amino group during the coupling of the carboxylic acid. Once this coupling is complete, the Fmoc group can be selectively removed to reveal the free amine for further functionalization. This deprotection is a critical step in Fmoc-based SPPS and is typically achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF). sigmaaldrich.comnih.gov
After the Fmoc group is cleaved, the exposed 5-amino group becomes available for a variety of chemical reactions. This free amine can be acylated to attach reporter molecules like fluorophores or biotin, or it can be used to form a branch point in a peptide by initiating a new peptide chain. The choice of reaction depends on the desired final product, and orthogonal protecting groups on other parts of the molecule ensure that only the intended amine reacts. sigmaaldrich.com
Bioconjugation Techniques for Attaching Peptides to Biomolecules
Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. nih.govnih.gov The unique structure of 5-amino-2-methoxybenzoic acid, once incorporated into a peptide, provides a platform for advanced bioconjugation strategies.
Site-specific conjugation is crucial for producing homogeneous bioconjugates where the payload is attached at a defined location, ensuring consistent biological activity and predictable pharmacokinetics. escholarship.org this compound can be used as an unnatural amino acid and incorporated at a specific position within a peptide sequence during SPPS. This places its unique aromatic structure and functional handles at a predetermined site.
Once the peptide is synthesized, the functional groups of the benzoic acid moiety can be used for targeted conjugation. For example, if the amino group is deprotected, it can serve as a nucleophilic handle for reaction with an electrophilic partner on another biomolecule. This allows for precise control over the conjugation site, avoiding the random modification of native amino acid residues like lysine, which often leads to heterogeneous products.
A notable application of the deprotected form of the title compound is its use as a catalyst in pyrazolone ligation. This bioconjugation reaction efficiently joins a molecule containing a hydrazine group with another bearing a β-ketoester moiety to form a stable pyrazolone ring. rsc.orgrsc.org Research has demonstrated that 2-amino-5-methoxybenzoic acid, the derivative of the title compound after Fmoc removal, serves as an effective nucleophilic catalyst for this reaction. rsc.org
This ligation is part of a versatile sequential bioconjugation strategy. The resulting pyrazolone core can undergo further reactions, such as a Knoevenagel condensation with an aldehyde, creating a Michael acceptor that can then capture a thiol-containing molecule. rsc.org This method allows for the assembly of four different molecular components into a single construct. rsc.org Studies have successfully used this technique to create complex bioconjugates, such as linking an albumin-binding domain (ABDcon) to peptide therapeutics like GLP-1 and salmon calcitonin (sCT) to extend their in-vivo half-life. rsc.org
| Pyrazolone Ligation Conditions for Peptide Conjugation rsc.org | |
| Reactants | GLP-1 analog with β-ketoester and ABDcon with hydrazine |
| Catalyst | 50 mM 2-amino-5-methoxybenzoic acid |
| Solvent/Buffer | pH 7.4 buffer with 8 M urea |
| Temperature | Room Temperature |
| Reaction Time | 48 hours |
| Isolated Yield | 55% |
Development of Biochemical Probes and Imaging Agents
Biochemical probes and imaging agents are essential tools for studying biological processes. The development of these tools often requires a modular scaffold that can link a targeting moiety (like a peptide) to a reporter group (like a fluorophore or a radiolabel).
This compound is a suitable candidate for such a scaffold. Its carboxylic acid can be used to anchor the molecule into a peptide sequence at a specific site. Following Fmoc deprotection, the free amino group provides a convenient attachment point for various reporter molecules. For example, a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester or an isothiocyanate group can be readily coupled to the amine.
This strategy allows for the creation of targeted probes where the peptide directs the agent to a specific biological location, and the attached reporter allows for visualization or detection. The rigid benzoic acid core can also act as a defined spacer, separating the reporter from the peptide backbone, which can help preserve the biological activity of the peptide and the function of the reporter group.
Integration of Fluorophores and Quenchers into Peptide Scaffolds (e.g., FRET substrates)
The compound this compound serves as a specialized building block in solid-phase peptide synthesis (SPPS) for the creation of advanced peptide structures, particularly those designed for fluorescence resonance energy transfer (FRET). Its unique structure, featuring an Fmoc-protected amine, a carboxylic acid, and a methoxy-substituted aromatic ring, allows it to function as a non-natural amino acid or a rigid scaffold for the precise positioning of fluorophores and quenchers.
The integration process leverages standard Fmoc-based SPPS chemistry. The core utility of this compound lies in its bifunctional nature, enabling it to be incorporated into a growing peptide chain while providing a distinct attachment point for a reporter molecule (a fluorophore or a quencher).
Synthetic Strategy:
Peptide Backbone Integration: The Fmoc (9-fluorenylmethoxycarbonyl) group on the 5-amino position acts as a temporary protecting group. During SPPS, this Fmoc group is removed to expose the free amine, which then participates in amide bond formation with the next amino acid in the sequence. This incorporates the 2-methoxybenzoic acid moiety into the peptide backbone.
Fluorophore/Quencher Attachment: The carboxylic acid at the 1-position of the benzoic acid ring provides a handle for conjugating a fluorophore or a quencher. This is typically achieved after the peptide sequence is fully assembled by reacting the carboxylic acid with an amine-modified dye. Alternatively, the roles can be reversed, where the amino group is used for dye attachment and the carboxyl group for peptide linkage.
The rigid aromatic structure of the benzoic acid derivative helps to maintain a defined distance and orientation between the attached dye and the rest of the peptide, which is a critical factor in FRET applications. The 2-methoxy group can influence the electronic properties and conformation of the scaffold. This controlled positioning is often preferable to attaching dyes to the side chains of natural amino acids like lysine or glutamic acid, where the inherent flexibility can complicate FRET efficiency calculations.
Common FRET pairs that can be integrated using such a scaffold are selected based on the overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor (quencher). sigmaaldrich.combachem.com
| Common FRET Pair | Donor Fluorophore (Ex/Em) | Acceptor Quencher (Absorbance Max) | Typical Use |
|---|---|---|---|
| EDANS/Dabcyl | ~340 nm / ~490 nm | ~453 nm | Highly efficient quenching for protease activity assays. sigmaaldrich.com |
| Mca/Dnp | ~325 nm / ~392 nm | ~348 nm | Used in substrates for enzymes like matrix metalloproteinases. |
| Abz/Dnp | ~320 nm / ~420 nm | ~348 nm | Commonly used for screening protease inhibitors. bachem.com |
| 5-FAM/Dabcyl | ~492 nm / ~518 nm | ~453 nm | Bright fluorophore suitable for sensitive assays. |
Design of FRET-based Substrates for Enzyme Activity Assays
The primary application of integrating fluorophores and quenchers onto a peptide scaffold using a linker like this compound is the design of highly specific, continuous fluorogenic assays for enzyme activity. bachem.com These assays are fundamental tools in drug discovery and biochemical research for screening enzyme inhibitors and studying enzyme kinetics.
A FRET-based enzyme substrate consists of a peptide sequence specifically recognized and cleaved by a target enzyme. A donor fluorophore is attached to one side of the cleavage site, and an acceptor quencher is attached to the other. The peptide backbone, incorporating the rigid 2-methoxy-5-aminobenzoic acid scaffold, holds the FRET pair in close proximity.
Mechanism of Action:
Intact State (Quenched): In the uncleaved peptide substrate, the donor and quencher are held close together. When the donor fluorophore is excited by an external light source, it transfers its energy non-radiatively to the nearby quencher. This energy transfer prevents the donor from emitting light (fluorescence), and the quencher dissipates the energy as heat. As a result, the substrate exhibits little to no fluorescence.
Cleavage Event (Fluorescent): When the target enzyme is introduced, it recognizes and cleaves the specific peptide sequence. This cleavage separates the donor fluorophore from the quencher.
Signal Generation: Once separated, the donor can no longer transfer energy to the quencher. Upon excitation, the donor now emits its characteristic fluorescence. The resulting increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage.
This compound is particularly useful in this design because it can act as one of the termini for the FRET pair, while the other end of the peptide is modified with the corresponding partner. For instance, the benzoic acid scaffold could be used to attach the quencher (e.g., Dabcyl) internally, while a fluorophore (e.g., EDANS) is attached to the N-terminus of the peptide.
| Target Enzyme Class | Example Peptide Sequence | FRET Pair | Principle of Assay |
|---|---|---|---|
| Proteases (e.g., Caspases) | Ac-DEVD-X-Peptide-Y | X=Fluorophore, Y=Quencher | Cleavage after the aspartate (D) residue separates the FRET pair, generating a fluorescent signal indicative of apoptotic activity. |
| Matrix Metalloproteinases (MMPs) | Ac-Peptide-X-PLG-L-Y-Peptide | X=Fluorophore, Y=Quencher | Hydrolysis of the Gly-Leu bond by MMPs leads to an increase in fluorescence, used to screen for inhibitors of tissue remodeling enzymes. |
| BACE1 (β-secretase) | Ac-Peptide-X-EVNLDAEF-Y-Peptide | X=Fluorophore, Y=Quencher | Cleavage of the substrate, which mimics a sequence from the amyloid precursor protein, is monitored by fluorescence increase to find Alzheimer's disease therapeutics. |
The use of a rigid scaffold like the 2-methoxy-5-aminobenzoic acid moiety can enhance the efficiency of quenching in the intact substrate, leading to a lower background signal and a higher signal-to-noise ratio upon cleavage. This results in more sensitive and reliable enzyme assays.
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation of Derivatives and Conjugates
Spectroscopic methods are indispensable for confirming the covalent structure of molecules derived from Fmoc-5-amino-2-methoxybenzoic acid. These techniques provide detailed information at the atomic level, ensuring that the intended chemical modifications and conjugations have occurred correctly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure of molecules in solution. uzh.chnmims.edu For peptides and conjugates incorporating this compound, NMR provides unparalleled insight into structural integrity. spectralservice.de
The process of structure determination by NMR involves several key steps, including sample preparation, measurement of a series of 2D or 3D NMR spectra, and sequential assignment of proton frequencies. uzh.chyoutube.com Two-dimensional NMR experiments are particularly crucial. Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) help identify amino acid spin systems by revealing through-bond proton-proton correlations, while NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space (less than 5-6 Å apart), providing critical distance restraints for calculating the 3D structure. nmims.eduyoutube.comnih.gov
Mass Spectrometry (MS), including MALDI-TOF
Mass Spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, allowing for highly accurate molecular weight determination. For derivatives of this compound, MS confirms that the building block has been successfully incorporated into a larger molecule, such as a peptide. altabioscience.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a "soft" ionization technique particularly well-suited for analyzing large, fragile biomolecules like peptides. shimadzu.comyoutube.com It is an ideal method to ascertain that the target peptide has been synthesized, as it is fast, highly accurate, and requires only a small amount of sample. altabioscience.com In a typical MALDI-TOF analysis, the peptide sample is co-crystallized with a matrix material. A pulsed laser desorbs and ionizes the sample, and the resulting ions are accelerated into a flight tube where they are separated based on their time-of-flight to the detector. youtube.com
For quality control of synthetic peptides, MALDI-TOF is widely used to confirm the molecular identity and purity of the final product. shimadzu.com Tandem mass spectrometry (MS/MS), often performed on MALDI-TOF/TOF instruments, can provide even more detailed structural information. nih.govacs.org In MS/MS, a specific ion of interest (e.g., the synthesized peptide) is selected and fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern can be used to determine the amino acid sequence of the peptide, further confirming its identity. acs.org
Chromatographic Purity Assessment and Quantification
Chromatographic techniques are essential for separating the target compound from impurities that may arise during synthesis. shimadzu.com For peptides and peptidomimetics made with this compound, assessing purity is critical to ensure the reliability of research findings. creative-proteomics.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary and most common method for analyzing the purity of synthetic peptides. altabioscience.commtoz-biolabs.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). mtoz-biolabs.combiocompare.com
For peptide analysis, Reverse-Phase HPLC (RP-HPLC) is the most frequently used mode. creative-proteomics.commtoz-biolabs.com In RP-HPLC, a non-polar stationary phase (typically a C18 or C8 column) is used with a polar mobile phase, usually a gradient of acetonitrile (B52724) and water containing an acidic modifier like trifluoroacetic acid (TFA). altabioscience.com Peptides are separated based on their hydrophobicity; more hydrophobic molecules are retained longer on the column. mtoz-biolabs.com The separated components are then passed through a detector, and the peptide purity is calculated by comparing the area of the main peak to the total area of all peaks in the resulting chromatogram. mtoz-biolabs.com A pure peptide should ideally show a single, sharp peak. creative-proteomics.com
| Parameter | Typical Setting for Peptide Analysis |
| Technique | Reverse-Phase HPLC (RP-HPLC) mtoz-biolabs.com |
| Stationary Phase (Column) | C18, 4.6 mm x 250 mm, 5 µm particle size creative-proteomics.com |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid (TFA) altabioscience.com |
| Detection Wavelength | 215-220 nm (for peptide bonds) or ~275-280 nm (for aromatic residues) altabioscience.comcreative-proteomics.com |
| Purity Calculation | Ratio of the main peak area to the total peak area mtoz-biolabs.com |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. chromatographytoday.combiopharminternational.com UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and operate at much higher pressures. chromatographytoday.comnih.gov
These features result in sharper peaks and better separation of closely related compounds, which is especially advantageous for analyzing complex peptide mixtures or identifying subtle impurities. chromatographytoday.comwaters.com The enhanced resolution of UPLC ensures that contaminants, such as deletion sequences or incompletely deprotected species, can be detected and resolved from the main product more effectively. biopharminternational.comwaters.com For research involving derivatives of this compound, UPLC provides a more rigorous method for purity assessment, ensuring the high quality required for subsequent applications. nih.govacs.org
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm biopharminternational.com |
| Resolution | Standard | High to Ultra-High chromatographytoday.comwaters.com |
| Analysis Time | Longer | Faster chromatographytoday.com |
| System Pressure | Lower | Higher chromatographytoday.com |
| Sensitivity | Good | Higher biopharminternational.com |
Advanced Structural Analysis of Peptide and Peptidomimetic Assemblies
The incorporation of this compound into a peptide chain results in a peptidomimetic—a molecule that mimics the structure of a natural peptide. Characterizing these novel assemblies requires a sophisticated, multi-faceted analytical approach. The combination of spectroscopy and chromatography provides a comprehensive understanding of these complex molecules from their primary sequence to their three-dimensional structure.
The initial and most critical step is to confirm the successful synthesis and purity of the peptidomimetic. This is achieved through the synergistic use of mass spectrometry and chromatography. MALDI-TOF MS provides a precise molecular weight, offering definitive proof of the incorporation of the this compound unit. altabioscience.comshimadzu.com Simultaneously, UPLC or HPLC is used to establish the purity of the sample, ensuring that subsequent structural studies are performed on a homogenous material. waters.com
X-ray Crystallography Studies
X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of molecules, providing insights into molecular conformation, packing, and intermolecular interactions that govern the material's bulk properties.
Detailed Research Findings:
While a specific crystal structure for this compound is not publicly available, studies on similar Fmoc-protected aromatic amino acids provide a strong basis for predicting its structural characteristics. For instance, single-crystal X-ray diffraction of Fmoc-L-phenylalanine (Fmoc-F) and Fmoc-L-tyrosine (Fmoc-Y) has revealed the critical role of π-π stacking of the fluorenyl groups and hydrogen bonding in their self-assembly into nanofibers. researchgate.netnih.gov
A study on para-aminobenzoic acid (p-ABA), a related compound, highlighted how different solvents can influence the resulting polymorph, demonstrating the sensitivity of crystal formation to the chemical environment. rsc.org This suggests that crystallization of this compound could also yield different crystalline forms depending on the chosen solvent system.
Interactive Data Table: Crystallographic Data for Related Fmoc-Amino Acids
| Compound | Crystal System | Space Group | Key Interactions | Reference |
| Fmoc-L-Phenylalanine | Orthorhombic | P2₁2₁2₁ | π-π stacking, Hydrogen bonding | researchgate.net |
| Fmoc-L-Tyrosine | Monoclinic | P2₁ | π-π stacking, Hydrogen bonding | researchgate.net |
| para-Aminobenzoic acid (α form) | Monoclinic | P2₁/n | Hydrogen bonding | rsc.org |
| para-Aminobenzoic acid (β form) | Orthorhombic | Pca2₁ | Hydrogen bonding | rsc.org |
Molecular Modeling and Computational Chemistry
Molecular modeling and computational chemistry are indispensable tools for predicting and understanding the behavior of molecules at an atomic level. These methods can provide insights into conformational preferences, electronic properties, and intermolecular interactions, complementing experimental data.
Detailed Research Findings:
Molecular dynamics (MD) simulations have been employed to study the self-assembly of Fmoc-dipeptides, revealing that the process is driven by a balance of aromatic stacking, amphiphilicity, and electrostatic interactions. researchgate.net For this compound, computational studies could predict its conformational landscape, identifying low-energy structures and the barriers to their interconversion.
A doctoral thesis on the molecular dynamics of Fmoc-amino acids using solid-state deuteron (B1233211) NMR spectroscopy demonstrated the use of computational models to quantify side-chain motion. wm.edu Such studies on this compound could elucidate the dynamics of the methoxy (B1213986) and amino groups, which are crucial for its reactivity and interactions with other molecules.
Computational docking studies on Fmoc-amino acid-based inhibitors have been used to understand their interaction with enzyme active sites. nih.gov Similar in silico studies could predict the binding affinity and mode of interaction of this compound with various biological targets, guiding the design of new therapeutic agents. X-ray photoemission spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, coupled with theoretical calculations, have been used to investigate the electronic structure of aromatic amino acids in the gas phase. nih.gov These techniques could be applied to this compound to understand the influence of the Fmoc group and the substituents on the electronic properties of the aromatic ring.
Interactive Data Table: Computational Methods Applied to Related Fmoc-Compounds
| Method | Application | Key Findings | Reference |
| Molecular Dynamics (MD) | Self-assembly of Fmoc-peptides | Elucidated the role of aromatic stacking and amphiphilicity in nanofibril formation. | researchgate.net |
| Solid-State NMR and Modeling | Dynamics of Fmoc-amino acids | Quantified side-chain motion and developed models for molecular dynamics. | wm.edu |
| Docking Simulations | Enzyme inhibition by Fmoc-amino acid derivatives | Predicted binding modes and interactions with the active site of butyrylcholinesterase. | nih.gov |
| XPS/NEXAFS and Calculations | Electronic structure of aromatic amino acids | Revealed the influence of conformational isomers on core-level spectra. | nih.gov |
Bioanalytical Methods for Activity and Interaction Studies
Bioanalytical methods are essential for quantifying the compound in biological matrices and for studying its interactions with biological systems, which is fundamental for assessing its potential as a therapeutic agent or a tool for bioconjugation.
Detailed Research Findings:
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of Fmoc-protected amino acids. nih.govresearchgate.net The Fmoc group itself is a chromophore and fluorophore, allowing for sensitive detection by UV-Vis or fluorescence detectors. nih.gov An improved method for the derivatization of amino acids with fluorenylmethyl chloroformate (FMOC-Cl) highlights the stability of the derivatives and the low detection limits achievable, in the femtomole range. nih.gov This suggests that HPLC with fluorescence detection would be a highly sensitive method for quantifying this compound in various samples.
Bioanalytical assays for studying the biological activity of related aminobenzoic acid derivatives have been reported. For instance, cryo-electron microscopy (cryo-EM) has been used to study the interaction of aminobenzoic acid derivatives with the ribosome, providing insights into their mechanism of action as translational inhibitors. nih.govacs.org While this is a highly specialized technique, it demonstrates the potential for detailed structural biology studies to understand the compound's activity at a molecular level.
More routinely, the biological activity of new compounds is assessed through a battery of in vitro assays. For example, Fmoc-amino acid derivatives have been evaluated as enzyme inhibitors, with their potency determined by measuring IC₅₀ values. nih.gov The antiarrhythmic potential of α-aminoacid derivatives of p-aminobenzoic acid has also been investigated. nih.gov For this compound, one could envision screening its activity against a panel of enzymes, receptors, or cell lines to identify potential therapeutic applications. Techniques such as fluorescence spectroscopy can also be used to probe the interactions and aggregation dynamics of Fmoc-modified molecules in solution. nih.gov
Interactive Data Table: Bioanalytical Techniques for Fmoc-Amino Acids and Derivatives
| Technique | Application | Key Features | Reference |
| HPLC with Fluorescence Detection | Quantification of Fmoc-amino acids | High sensitivity (femtomole range), stable derivatives. | nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Structural analysis of ribosome-ligand complexes | Provides high-resolution structural insights into molecular interactions. | nih.govacs.org |
| Enzyme Inhibition Assays | Determination of IC₅₀ values | Quantifies the potency of a compound as an enzyme inhibitor. | nih.gov |
| Fluorescence Spectroscopy | Study of self-assembly and interactions | Probes the aggregation dynamics and molecular arrangement. | nih.gov |
Emerging Research Avenues and Future Perspectives
Novel Synthetic Routes and Chemoenzymatic Approaches
While established chemical methods for synthesizing Fmoc-5-amino-2-methoxybenzoic acid exist, research is moving towards more efficient, sustainable, and selective synthetic strategies. A key focus is the development of chemoenzymatic routes that combine the precision of biocatalysis with the versatility of traditional organic chemistry. nih.gov
Standard chemical synthesis often begins with the preparation of the precursor, 2-amino-5-methoxybenzoic acid. One documented method involves the hydrogenation of 5-Methoxy-2-nitrobenzoic acid using a palladium-on-carbon (Pd/C) catalyst. The subsequent step involves the attachment of the Fmoc group to the amine.
Emerging chemoenzymatic approaches aim to improve upon these processes. beilstein-journals.org These strategies harness the high selectivity of enzymes to perform specific chemical transformations under mild conditions, potentially reducing the need for protecting groups and minimizing waste. nih.gov For instance, researchers are exploring the use of enzymes like hydrolases for the resolution of racemic mixtures to produce enantiomerically pure amino acids, and ligases for the formation of peptide bonds. researchgate.net Future research may lead to one-pot syntheses where enzymes like engineered ketoreductases (KREDs) or cytochrome P450 monooxygenases are used to create the functionalized aromatic core, followed by an enzymatic step for Fmoc attachment, streamlining the entire production process. nih.gov
| Approach | Description | Potential Advantage |
| Traditional Chemical Synthesis | Multi-step process typically involving reduction of a nitro-precursor followed by chemical attachment of the Fmoc group. | Well-established and scalable. |
| Chemoenzymatic Synthesis | Integrates enzymatic steps with chemical synthesis. Enzymes can be used for selective reactions like chiral resolutions or functional group modifications. nih.govresearchgate.net | High selectivity, milder reaction conditions, potential for improved sustainability and higher yields. |
| Engineered Biocatalysis | Utilizes engineered enzymes (e.g., oxidoreductases, hydrolases) designed for specific transformations on non-natural substrates. nih.gov | Creates novel pathways, enhances reaction efficiency, and allows for the synthesis of complex molecules from simple precursors. beilstein-journals.org |
Expanded Applications in Material Science and Polymer Chemistry
The inherent properties of this compound make it a compelling candidate for the development of advanced materials. The fluorenylmethoxycarbonyl (Fmoc) group is well-known for its ability to induce self-assembly through π-π stacking interactions. This characteristic is being exploited to construct ordered nanostructures.
When incorporated into short peptide sequences, this compound can drive the formation of nanofibers, nanotubes, and hydrogels. These self-assembled materials have significant potential in various applications:
Biotechnology: The resulting hydrogels can serve as scaffolds for 3D cell culture and tissue engineering, mimicking the extracellular matrix.
Electronics: Ordered peptide nanostructures can be used as templates for the fabrication of nanowires or as components in biosensors. chemimpex.com
Future research is expected to focus on fine-tuning the self-assembly process by modifying the peptide sequence attached to the this compound core. This will allow for the creation of "smart" materials that can respond to external stimuli such as pH, temperature, or light, leading to applications in controlled release systems and adaptive biomaterials. chemimpex.com
Integration into Advanced Drug Delivery Systems
A significant area of emerging research is the use of this compound in sophisticated drug delivery systems. Its structure is ideal for bioconjugation, the process of linking molecules to create more complex and functional constructs. chemimpex.com The compound can act as a stable linker, enabling the attachment of therapeutic peptides to larger molecules or nanoparticles. chemimpex.com
This is crucial for the development of targeted therapies that can deliver a drug specifically to cancer cells or other diseased tissues, thereby increasing efficacy and reducing side effects. chemimpex.comchemimpex.com For example, a peptide synthesized with this building block could be conjugated to a monoclonal antibody that recognizes a specific tumor antigen, guiding the therapeutic payload directly to its target.
Future perspectives in this area involve creating multi-functional delivery platforms. A single system could incorporate:
A targeting moiety derived from a peptide containing this compound.
A therapeutic agent (e.g., a small molecule drug or siRNA).
An imaging agent for diagnostics.
The unique chemical handles on the benzoic acid portion of the molecule provide sites for further chemical modification, making it a versatile component in these complex systems.
Development of Next-Generation Protein Mimetics
Protein mimetics, or peptidomimetics, are molecules designed to replicate the function of natural peptides and proteins but with enhanced properties such as improved stability against enzymatic degradation, better bioavailability, and increased potency. This compound is an important building block in this field because it is a non-natural amino acid. chemimpex.com
By incorporating this and other synthetic amino acids into a peptide chain, researchers can create novel three-dimensional structures that are not found in nature. The rigid, aromatic core of the methoxybenzoic acid moiety can be used to introduce specific turns or folds into a peptide backbone, effectively mimicking the secondary structures (e.g., β-turns) of larger proteins. This is critical for mimicking the binding sites of receptors or enzymes.
The development of next-generation protein mimetics using this compound could lead to:
Novel Enzyme Inhibitors: Designing small, stable molecules that can fit into the active site of an enzyme with high specificity.
Receptor Agonists/Antagonists: Creating peptide-like molecules that can activate or block cell surface receptors more effectively than their natural counterparts.
Disruptors of Protein-Protein Interactions: Developing therapeutics that can interfere with the disease-causing interactions between two or more proteins.
Therapeutic Potentials Beyond Current Applications
The primary use of this compound is in the synthesis of bioactive peptides for pharmaceutical research. chemimpex.com However, its unique structure suggests therapeutic potentials that are only beginning to be explored.
One promising area is in neuroscience. The compound is already used to synthesize neuropeptides, which can help in studies of neural signaling pathways. chemimpex.com This could be extended to the rational design of new therapeutic agents for neurological disorders, such as Parkinson's disease, Alzheimer's disease, or chronic pain, by creating stable analogs of endogenous neuropeptides that can cross the blood-brain barrier.
Q & A
Q. What are the standard protocols for synthesizing Fmoc-5-amino-2-methoxybenzoic acid in peptide coupling reactions?
The synthesis typically involves coupling the Fmoc-protected amino acid with a peptide backbone using activating agents like HBTU or DIC in anhydrous solvents (e.g., DMF or DCM). Critical steps include:
- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while preserving the methoxy and amino functionalities .
- Activation : Optimize stoichiometry of coupling reagents to minimize side reactions (e.g., racemization). Excess reagents can lead to byproducts, necessitating purification via reverse-phase HPLC .
- Validation : Confirm coupling efficiency via LC-MS or MALDI-TOF to ensure sequence integrity .
Q. How can researchers purify this compound derivatives effectively?
Purification strategies depend on the derivative’s polarity:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for high-purity isolation .
- TLC : Monitor reactions using silica plates with UV visualization; eluent systems like ethyl acetate/hexane (1:1) are common for methoxy-substituted aromatics .
- Recrystallization : For bulk intermediates, recrystallize from ethanol/water mixtures to remove unreacted starting materials .
Advanced Research Questions
Q. How do steric and electronic effects of the methoxy group influence the reactivity of this compound in solid-phase peptide synthesis (SPPS)?
The methoxy group at the 2-position introduces steric hindrance, slowing coupling kinetics compared to non-substituted analogs. Electronic effects (e.g., electron-donating methoxy) enhance resonance stabilization of intermediates but may reduce nucleophilicity of the amino group. Strategies to mitigate these effects include:
Q. What analytical techniques resolve contradictions in reported biological activity data for peptides containing this compound?
Discrepancies in bioactivity often stem from impurities or structural variability. A tiered analytical approach is recommended:
- Structural Confirmation : Use H/C NMR to verify methoxy and Fmoc group integrity; compare with reference spectra .
- Purity Assessment : Employ LC-MS with high-resolution mass detection (HRMS) to identify trace byproducts (e.g., deprotected amines or oxidized methoxy groups) .
- Biological Replicates : Test activity across multiple batches to distinguish compound-specific effects from experimental variability .
Q. How can researchers optimize solubility of this compound in aqueous-organic solvent systems?
The methoxy group enhances hydrophobicity, complicating solubility in aqueous buffers. Solutions include:
- Co-solvents : Use DMSO (<10%) or acetonitrile (20–30%) to dissolve the compound before diluting into aqueous media .
- pH Adjustment : Ionize the carboxylic acid group at pH >7 (e.g., with ammonium bicarbonate) to improve water solubility .
- Surfactants : Add Tween-20 (0.01–0.1%) for in vitro assays requiring colloidal stability .
Q. What computational tools predict the stability of this compound in peptide conjugates under physiological conditions?
Molecular dynamics (MD) simulations and density functional theory (DFT) are used to model:
- Hydrolysis Kinetics : Predict cleavage rates of the Fmoc group in buffered solutions .
- Conformational Flexibility : Analyze methoxy group orientation’s impact on peptide secondary structure (e.g., α-helix vs. β-sheet) .
- Metabolic Stability : Use tools like Schrödinger’s BioLuminate to assess susceptibility to enzymatic degradation .
Methodological Challenges and Solutions
Q. How to address low yields in this compound coupling reactions with bulky amino acid residues?
Low yields arise from steric clashes between the methoxy group and bulky side chains (e.g., tryptophan). Mitigation strategies:
- Double Coupling : Repeat the coupling step with fresh reagents to drive reactions to completion .
- Ultrasonication : Apply ultrasound to disrupt aggregation and enhance reagent accessibility .
- Alternative Activating Agents : Replace HBTU with COMU, which has higher coupling efficiency for hindered systems .
Q. What are the best practices for characterizing this compound’s stability under long-term storage?
Stability studies should include:
- Accelerated Degradation : Store samples at 40°C/75% RH for 1–3 months and monitor via HPLC for decomposition products (e.g., free benzoic acid) .
- Light Sensitivity : Use amber vials to prevent UV-induced cleavage of the Fmoc group .
- Cryopreservation : For long-term storage, lyophilize and store at -80°C under argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
